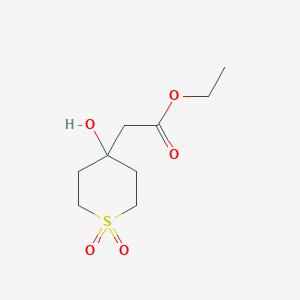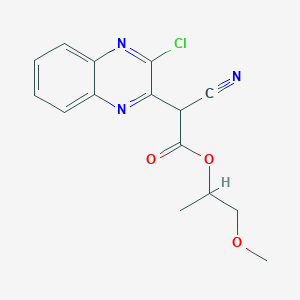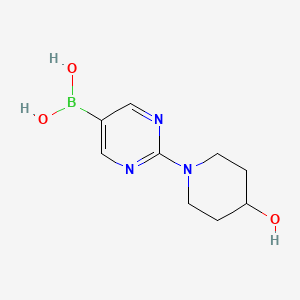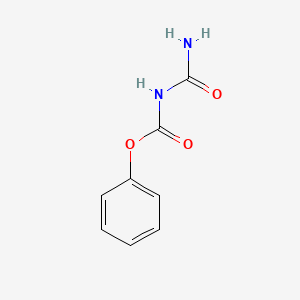
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C12H21ClO. This compound is characterized by a chloro group attached to an ethanone moiety, which is further bonded to a cyclohexyl ring substituted with four methyl groups. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one typically involves the chlorination of 1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of different products with potential biological activities. The exact molecular pathways and targets depend on the specific application and the nature of the substituents introduced during chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanoic acid: An oxidized form with a carboxylic acid group.
1-(3,3,5,5-Tetramethylcyclohexyl)ethan-1-one: The parent compound without the chloro substitution.
Uniqueness
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is unique due to the presence of both a chloro and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C12H21ClO |
|---|---|
Molecular Weight |
216.75 g/mol |
IUPAC Name |
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanone |
InChI |
InChI=1S/C12H21ClO/c1-11(2)5-9(10(14)7-13)6-12(3,4)8-11/h9H,5-8H2,1-4H3 |
InChI Key |
XUKJOSYMMNWLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)



![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)


![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)




![tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)

